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Compound of Interest

Compound Name: 4-Ethoxy-4-oxobutanoic acid

Cat. No.: B093570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for monoethyl

succinate (CAS No. 1070-34-4), a molecule of interest in various chemical and pharmaceutical

research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of

comparison and analysis. Furthermore, this document outlines the fundamental experimental

protocols for acquiring such spectra and includes a workflow diagram for spectroscopic

analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for monoethyl succinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Monoethyl Succinate
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

1.25 Triplet 3H -O-CH₂-CH₃

2.63 Singlet 4H
HOOC-CH₂-CH₂-

COO-

4.13 Quartet 2H -O-CH₂-CH₃

11.5 (approx.) Broad Singlet 1H -COOH

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent

and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for Monoethyl Succinate

Chemical Shift (ppm) Assignment

14.1 -O-CH₂-CH₃

29.0 HOOC-CH₂-CH₂-COO-

29.2 HOOC-CH₂-CH₂-COO-

60.7 -O-CH₂-CH₃

172.2 -COO-CH₂-CH₃

177.5 -COOH

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for Monoethyl Succinate
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Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Strong, Broad C-H Stretch (Alkyl)

3300-2500 Strong, Very Broad O-H Stretch (Carboxylic Acid)

1735 Strong C=O Stretch (Ester)

1710 Strong C=O Stretch (Carboxylic Acid)

1420 Medium O-H Bend (Carboxylic Acid)

1200 Strong
C-O Stretch (Ester and

Carboxylic Acid)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Monoethyl Succinate

m/z Relative Intensity (%) Assignment

146 5 [M]⁺ (Molecular Ion)

117 20 [M - C₂H₅]⁺

101 100 [M - OC₂H₅]⁺

73 45 [C₃H₅O₂]⁺

45 30 [COOH]⁺

29 55 [C₂H₅]⁺

Experimental Protocols
The data presented above are typically acquired using standard spectroscopic techniques. The

following are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of monoethyl succinate (typically 5-25 mg for ¹H NMR

and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or
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D₂O) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as

tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is

typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled

spectrum is usually obtained to simplify the spectrum to a series of single peaks for each

unique carbon atom.

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to

produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the

chemical shifts of the peaks are referenced to the internal standard. Integration of the peak

areas in ¹H NMR provides the ratio of the protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Neat Liquid): As monoethyl succinate is a liquid at room temperature,

the simplest method is to place a single drop of the neat liquid between two salt plates (e.g.,

NaCl or KBr). The plates are then pressed together to form a thin film.

Background Spectrum: A background spectrum of the empty salt plates is recorded. This is

to subtract any absorbance from the plates and the atmosphere (e.g., CO₂ and water vapor).

Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the

infrared spectrum is recorded. The instrument measures the amount of infrared radiation

absorbed by the sample at different wavenumbers.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to produce the final IR spectrum of monoethyl succinate. The positions and shapes

of the absorption bands are then analyzed to identify the functional groups present.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion

source of the mass spectrometer, where it is vaporized under high vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV). This causes the molecules to lose an electron, forming a positively charged
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molecular ion ([M]⁺), and also induces fragmentation into smaller, charged ions.

Mass Analysis: The positively charged ions are accelerated and passed through a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their

mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of the relative abundance of each ion as a function of its m/z ratio. The resulting

fragmentation pattern is a characteristic fingerprint of the molecule.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like monoethyl succinate.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to Monoethyl
Succinate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b093570#spectroscopic-data-nmr-ir-ms-of-monoethyl-
succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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